molecular formula C6H10O4 B160230 (1,6-13C2)Hexanedioic acid CAS No. 133954-44-6

(1,6-13C2)Hexanedioic acid

Cat. No. B160230
M. Wt: 148.13 g/mol
InChI Key: WNLRTRBMVRJNCN-MPOCSFTDSA-N
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Description

“(1,6-13C2)Hexanedioic acid”, also known as “Adipic acid- [1,6-13C2]”, is the carbon-13 labelled analogue of adipic acid . It can be used as a flavorant and gelling aid and as an acidulant in baking powders .


Synthesis Analysis

1,6-Hexanedioic acid can be prepared by the catalytic oxidation of cyclohexene in the presence of a phase-transfer catalyst . The oxidation of cyclohexene with 30% aqueous H2O2 solution in the presence of small amounts of sodium tungstate(VI) (Na2WO4) and Aliquat 336 acting as the catalysts has been shown to be effective . Another method involves the selective oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts, in the aqueous phase, under base-free conditions .


Molecular Structure Analysis

The molecular formula of (1,6-13C2)Hexanedioic acid is C6H10O4 . The molecular weight is 146.142 .


Physical And Chemical Properties Analysis

(1,6-13C2)Hexanedioic acid is a white crystalline powder . It is insoluble in water .

Safety And Hazards

(1,6-13C2)Hexanedioic acid is stable under normal conditions of use. It should be handled with care to avoid direct contact with skin . It is flammable and can cause irritation to skin, eyes, and the respiratory system .

Future Directions

The future directions in the research of (1,6-13C2)Hexanedioic acid could involve finding more environmentally friendly methods of synthesis. For instance, the selective oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts, in the aqueous phase, under base-free conditions, has been examined . This method avoids the use of environmentally hazardous nitric acid .

properties

IUPAC Name

(1,6-13C2)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[13C](=O)O)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583903
Record name (1,6-~13~C_2_)Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,6-13C2)Hexanedioic acid

CAS RN

133954-44-6
Record name (1,6-~13~C_2_)Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133954-44-6
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